molecular formula C12H28O4SSi B15160600 Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol CAS No. 660823-58-5

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol

Cat. No.: B15160600
CAS No.: 660823-58-5
M. Wt: 296.50 g/mol
InChI Key: BSFYZYXXDQMKHY-UHFFFAOYSA-N
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Description

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound that combines the properties of methanesulfonic acid and a silylated alcohol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . The silylated alcohol component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative of heptenol with a trimethylsilyl group, which enhances its stability and reactivity.

Scientific Research Applications

Mechanism of Action

Biological Activity

Methanesulfonic acid (MSA) combined with 6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound of interest due to its unique chemical structure and potential biological activities. MSA is known for its strong acidity and biodegradability, while the latter component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative that may exhibit various biological properties. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be broken down into two parts:

  • Methanesulfonic Acid (MSA) : A colorless, biodegradable liquid with a high solubility in water. It is recognized for its low toxicity to aquatic life and its utility as a catalyst in organic synthesis.
  • 6-Methyl-7-trimethylsilylhept-5-en-2-ol : An alcohol derivative that contributes to the overall biological activity of the compound.

1. Antimicrobial Properties

Research indicates that MSA possesses antimicrobial properties, making it effective against various bacterial strains. Its application in pharmaceuticals often involves the synthesis of sulfonamides and other compounds that enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of MSA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5%
S. aureus0.75%
P. aeruginosa1%

2. Biocompatibility and Toxicity

Despite its strong acidic nature, MSA has been shown to have low toxicity in biological systems, which is advantageous for its use in drug formulation. Studies suggest that it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Salification of APIs
In a study involving the salification of an amine-bearing API using MSA, researchers found that the resulting salts exhibited significantly improved solubility compared to those formed with traditional organic acids, thereby enhancing bioavailability.

3. Environmental Impact

MSA is recognized as an environmentally friendly compound due to its biodegradability and lack of toxic fumes. It plays a role in organic sulfur cycles, contributing to ecological balance.

The mechanism by which methanesulfonic acid exerts its biological effects involves:

  • Protonation of Functional Groups : The strong acidity allows MSA to protonate various functional groups in microbial cells, disrupting their metabolic processes.
  • Catalytic Activity : As a Brønsted acid catalyst, it facilitates various chemical reactions that can lead to the synthesis of biologically active compounds.

Properties

CAS No.

660823-58-5

Molecular Formula

C12H28O4SSi

Molecular Weight

296.50 g/mol

IUPAC Name

methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol

InChI

InChI=1S/C11H24OSi.CH4O3S/c1-10(9-13(3,4)5)7-6-8-11(2)12;1-5(2,3)4/h7,11-12H,6,8-9H2,1-5H3;1H3,(H,2,3,4)

InChI Key

BSFYZYXXDQMKHY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C[Si](C)(C)C)O.CS(=O)(=O)O

Origin of Product

United States

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